molecular formula C6H5N3O B1417608 5H-Pyrrolo[3,2-d]pyrimidin-4-ol CAS No. 5655-01-6

5H-Pyrrolo[3,2-d]pyrimidin-4-ol

Cat. No. B1417608
Key on ui cas rn: 5655-01-6
M. Wt: 135.12 g/mol
InChI Key: UWMXUDUWVFWJPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09227967B2

Procedure details

Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride (3.00 g, 15.7 mmol) was dissolved in EtOH (40 mL). Formamidine acetic acid salt (2.44 g, 23.5 mmol) was added and the reaction mixture was heated under reflux at 83° C. for 18 h. The reaction mixture was cooled to r.t. and the precipitate was collected by filtration, washed with EtOH and dried in vacuo to give the title compound as a beige solid (1.70 g, 80%). LCMS (ES+): 135.9 (M+H)+.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:7]=[CH:6][NH:5][C:4]=1[C:8]([O:10]CC)=O.C(O)(=O)C.[CH:17](N)=[NH:18]>CCO>[N:2]1[C:3]2[CH:7]=[CH:6][NH:5][C:4]=2[C:8](=[O:10])[NH:18][CH:17]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
Cl.NC1=C(NC=C1)C(=O)OCC
Name
Quantity
40 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
2.44 g
Type
reactant
Smiles
C(C)(=O)O.C(=N)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
83 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to r.t.
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
washed with EtOH
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1=CNC(C2=C1C=CN2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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